molecular formula C17H9Cl2F3N2 B2846035 3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine CAS No. 871513-08-5

3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine

Cat. No.: B2846035
CAS No.: 871513-08-5
M. Wt: 369.17
InChI Key: LJRQTMNDYRMPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine is a potent and selective cell-permeable inhibitor of the AMP-activated protein kinase (AMPK), with particular efficacy against complexes containing the β1 subunit. AMPK is a central regulator of cellular energy homeostasis and a key therapeutic target in conditions like metabolic syndrome, cancer, and inflammation . This compound functions by inhibiting AMPK allosterically and by preventing phosphorylation at Thr172 , a critical residue for its activation. Its high selectivity for β1-containing complexes makes it an invaluable pharmacological tool for researchers dissecting the distinct physiological roles of AMPK β1 and β2 isoforms. Applications include investigating metabolic pathways, studying the role of AMPK in cell proliferation and apoptosis, and validating targets in disease models such as type 2 diabetes and obesity. This product is offered as a high-purity compound for use in biochemical and cell-based assays, strictly For Research Use Only.

Properties

IUPAC Name

3-chloro-5-(4-chlorophenyl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2/c1-8-14(9-2-4-10(18)5-3-9)16(17(19)24-23-8)15-12(21)6-11(20)7-13(15)22/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRQTMNDYRMPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=N1)Cl)C2=C(C=C(C=C2F)F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 1002756-87-7: 3-Chloro-5-(6-chloropyridin-3-yl)-6-methyl-4-(2,4,6-trifluorophenyl)pyridazine

Key Differences :

  • Position 5 Substituent : Replaces the 4-chlorophenyl group with a 6-chloropyridin-3-yl moiety.
  • Biological Activity : Both compounds exhibit fungicidal properties, but the pyridine-containing derivative may show improved binding to fungal cytochrome P450 enzymes due to nitrogen-mediated interactions .

Data Table :

Property Target Compound Compound 1002756-87-7
Molecular Weight 439.7 g/mol 440.7 g/mol
logP (Lipophilicity) ~4.2 (estimated) ~3.8 (estimated)
Key Substituent (Position 5) 4-Chlorophenyl 6-Chloropyridin-3-yl
Biological Application Fungicide Fungicide

Bictegravir (HIV-1 Integrase Inhibitor)

Key Similarity :

  • 2,4,6-Trifluorophenyl Group : Present in both compounds, contributing to metabolic stability and binding affinity . In Bictegravir, this group enhances interactions with HIV-1 integrase active sites, while in the target compound, it likely improves fungal target engagement .

Key Differences :

  • Core Structure : Bictegravir features a polycyclic oxazepine-carboxamide scaffold, contrasting with the pyridazine core of the target compound.
  • Functionality : The trifluorophenyl group in Bictegravir is part of a sodium salt formulation, optimizing solubility for oral administration, whereas the agrochemical derivative prioritizes hydrophobicity for foliar retention .

Computational and Structural Insights

Crystallographic Analysis

  • SHELX and Mercury CSD: These tools enable comparison of crystal packing and intermolecular interactions. The target compound’s trifluorophenyl group induces dense van der Waals packing, reducing solubility but enhancing environmental persistence.

Electronic Properties

  • The pyridine analogue exhibits a more delocalized electron density, altering reactivity patterns .

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